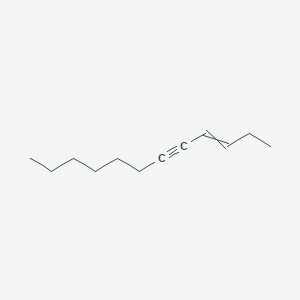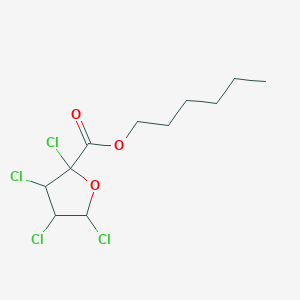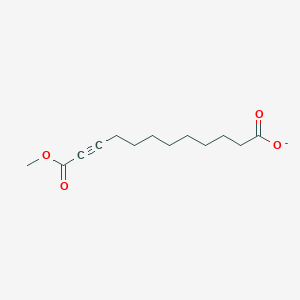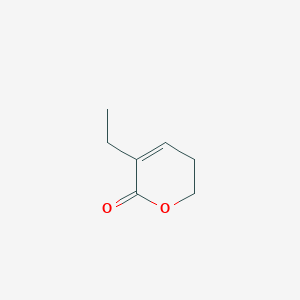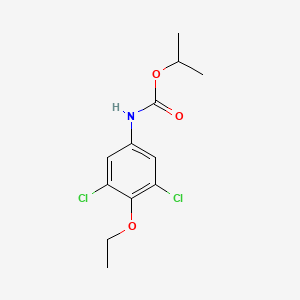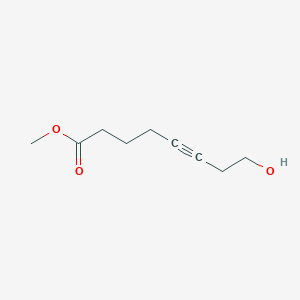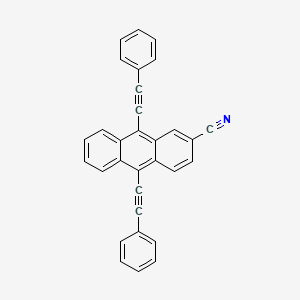![molecular formula C28H26 B14428412 1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene CAS No. 80189-12-4](/img/structure/B14428412.png)
1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a central benzene ring substituted with three benzyl groups at the 1, 2, and 3 positions, each of which is further substituted with a 4-methylbenzene group. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1,2,3-tris(bromomethyl)-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tribenzene
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-imidazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
Uniqueness
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is unique due to its specific substitution pattern and the presence of three benzyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
80189-12-4 |
|---|---|
Fórmula molecular |
C28H26 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,2,3-tribenzyl-4-methylbenzene |
InChI |
InChI=1S/C28H26/c1-22-17-18-26(19-23-11-5-2-6-12-23)28(21-25-15-9-4-10-16-25)27(22)20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3 |
Clave InChI |
AHHPGDDUSQCOPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


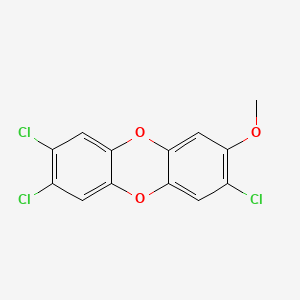


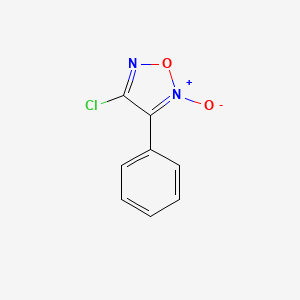
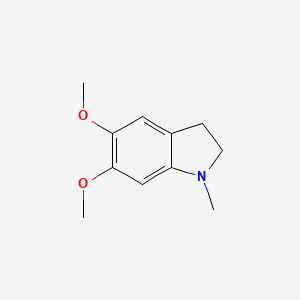
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
